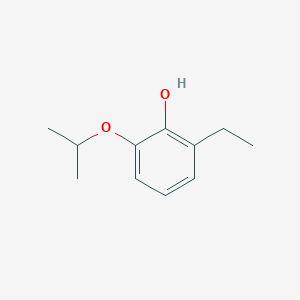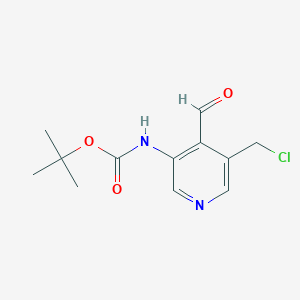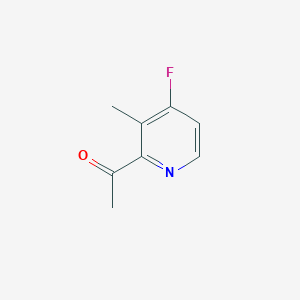
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 4-position, a trifluoromethyl group at the 6-position, and a carbaldehyde group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethylpyridine and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Reaction Steps: The synthesis involves multiple steps, including halogenation, trifluoromethylation, and formylation reactions. Each step requires specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)pyridine-2-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)pyridine-2-carbaldehyde: Lacks the chloromethyl group, leading to variations in its chemical behavior.
4-(Methyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical reactions and applications in scientific research.
Propiedades
Fórmula molecular |
C8H5ClF3NO |
|---|---|
Peso molecular |
223.58 g/mol |
Nombre IUPAC |
4-(chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-5-1-6(4-14)13-7(2-5)8(10,11)12/h1-2,4H,3H2 |
Clave InChI |
LQCFSWGHFAYQNF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)




![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)




